4-Mercapto-4-methyl-2-pentanone

Overview

Description

4-Mercapto-4-methyl-2-pentanone is an aliphatic ketone thiol known for its distinctive odor, which is often described as similar to that of cat urine or blackcurrants . This compound is naturally found in various settings, including Japanese green tea, Sauvignon grapes, and boxwood trees . It was first reported in the chemical literature in 1948 by Hungarian chemists Zoltán Földi and Jano Kollonitsch .

Mechanism of Action

Target of Action

4-Mercapto-4-methyl-2-pentanone (MMP) is primarily an olfactory compound . It targets the olfactory receptors in the nose, which are responsible for the sense of smell .

Mode of Action

MMP interacts with the olfactory receptors by binding to them, triggering a signal transduction pathway that results in the perception of a specific smell . The compound has a characteristic odor that is often described as foul or reminiscent of cat urine .

Biochemical Pathways

It is known that the compound is involved in the olfactory signal transduction pathway, which is initiated when mmp binds to olfactory receptors .

Pharmacokinetics

Given its volatile nature, it is likely that mmp is rapidly absorbed and distributed in the body through inhalation .

Result of Action

The primary result of MMP’s action is the perception of a specific smell. It is one of the major odor components of cat urine . Interestingly, to some people, MMP resembles the aroma of blackcurrants .

Action Environment

The action of MMP can be influenced by various environmental factors. For example, its concentration can affect the intensity of the perceived smell . Furthermore, MMP is found in several natural settings, such as Japanese green tea, Sauvignon grapes, and boxwood trees , suggesting that its production and release can be influenced by factors such as plant metabolism and environmental conditions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Mercapto-4-methyl-2-pentanone are not fully understood yet. It is known that it can interact with various enzymes and proteins. For instance, it can be released by microbial cysteine-S-conjugate β-lyases from its precursors .

Cellular Effects

It is known to have a significant impact on the olfactory property of certain organisms, contributing to the characteristic smell of cat urine and the aroma of blackcurrants .

Molecular Mechanism

It is known that it can undergo addition of thiols across double bonds .

Metabolic Pathways

It is known that it can be released from its precursors by microbial cysteine-S-conjugate β-lyases .

Preparation Methods

4-Mercapto-4-methyl-2-pentanone can be synthesized through the addition of thiols across double bonds . The specific synthetic routes and reaction conditions for its preparation are not extensively detailed in the literature. it is known that the compound can be produced in laboratory settings using standard organic synthesis techniques

Chemical Reactions Analysis

4-Mercapto-4-methyl-2-pentanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Mercapto-4-methyl-2-pentanone has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of thiols and ketones in various chemical reactions.

Medicine: While not directly used in medicine, its structural features make it a useful compound for studying the interactions of thiols and ketones with biological molecules.

Comparison with Similar Compounds

4-Mercapto-4-methyl-2-pentanone is unique due to its combination of a ketone and a thiol group, which imparts its distinctive odor. Similar compounds include:

3-Mercapto-3-methylbutanol: Another thiol with a strong odor, found in cat urine.

4-Methoxy-2-methyl-2-butanethiol: Also found in cat urine, contributing to its characteristic smell.

4-Mercapto-4-methylpentan-2-one: A structural isomer with similar properties.

These compounds share similar functional groups but differ in their specific structures and odor profiles, highlighting the unique combination of features in this compound.

Biological Activity

4-Mercapto-4-methyl-2-pentanone (4MMP) is an organic compound classified as a ketone with a distinctive sulfur-containing structure. Its unique chemical properties and biological activities have garnered attention in various fields, particularly in food science and medicinal research. This article explores the biological activity of 4MMP, including its flavor profile, potential health benefits, and applications in food technology.

Chemical Structure and Properties

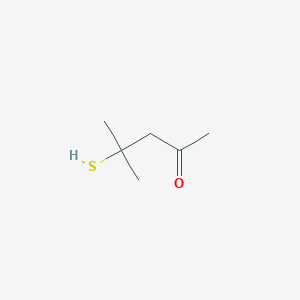

- IUPAC Name : 4-methyl-4-sulfanylpentan-2-one

- Chemical Formula : C₆H₁₂OS

- CAS Number : 19872-52-7

- Molecular Weight : 132.224 g/mol

4MMP is characterized by its mercapto group (-SH), which contributes to its reactivity and potential biological effects. The compound has been identified in various food matrices, including alcoholic beverages and grape wines, where it is associated with specific flavor profiles reminiscent of blackcurrant and cat urine .

Flavor Enhancement

4MMP is primarily recognized for its role as a flavor enhancer in food products. It imparts a "catty" and "fruity" note, making it valuable in the formulation of flavors for beverages, particularly coffee . The compound has been incorporated into synthetic coffee enhancers at concentrations as low as 0.06 parts per billion (ppb), demonstrating its potency in flavor modulation .

Potential Health Benefits

Emerging studies suggest that compounds like 4MMP could play a role in health-related applications:

- Anti-inflammatory Effects : Some studies on related sulfur compounds have shown inhibition of inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in cellular models . This suggests a potential for anti-inflammatory applications.

- Flavor as a Biomarker : The presence of 4MMP in certain foods may serve as a biomarker for dietary intake, particularly in assessing the consumption of wine and other alcoholic beverages .

Case Studies and Research Findings

Several case studies highlight the biological activity of 4MMP:

- Flavor Profile Analysis : A study analyzed various stereoisomers of mercapto compounds found in aged cheeses and wines, identifying 4MMP as a significant contributor to the characteristic aromas associated with these products. The study quantified the presence of 4MMP at levels detectable by sensory evaluation techniques .

- Microbial Production : Research into microbial fermentation processes has demonstrated that certain yeasts can convert precursor compounds into 4MMP, enhancing the aroma profile of fermented beverages. This biotechnological application underscores the compound's relevance in food science .

- Health Implications : Although direct studies on the health implications of 4MMP are sparse, related research on sulfur-containing compounds indicates potential benefits such as anti-allergic effects and modulation of immune responses . These findings suggest avenues for future research into the therapeutic applications of 4MMP.

Properties

IUPAC Name |

4-methyl-4-sulfanylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNZMFDCKKEPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Mercapto-4-methyl-2-pentanone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051839 | |

| Record name | 4-Mercapto-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; roasted meaty aroma | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Insoluble in fat, partially soluble (in ethanol) | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.032-1.037 | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19872-52-7 | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19872-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-mercapto-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Mercapto-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mercapto-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MERCAPTO-4-METHYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9524RG5ZQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Mercapto-4-methylpentan-2-one in Sauvignon Blanc wine?

A: 4-Mercapto-4-methylpentan-2-one is a key contributor to the characteristic tropical fruit aromas of Sauvignon Blanc wine. Its presence, even at trace levels, significantly impacts the wine's flavor profile, adding notes of grapefruit, passion fruit, and boxwood. [, ]

Q2: Are there other beverages or foods where 4-Mercapto-4-methylpentan-2-one plays a role in flavor?

A2: Besides wine, 4-Mercapto-4-methylpentan-2-one contributes to the aroma of several other products:

- Beer: Particularly those brewed with certain American hop cultivars like Simcoe and Summit. [, , ]

- Green Tea: It is a potent odorant in Japanese green tea (Sen-cha) and contributes to its characteristic aroma. [, , , , ]

- Fruits: Found in fruits like grapefruit and Timur (Zanthoxylum armatum DC.) [, ]

Q3: How does roasting affect the levels of 4-Mercapto-4-methylpentan-2-one in green tea?

A: Roasting green tea leaves generally increases the concentration of 4-Mercapto-4-methylpentan-2-one. The amount produced depends on the roasting temperature, reaching a maximum at 112 °C. [, ]

Q4: How is 4-Mercapto-4-methylpentan-2-one formed in wine?

A: 4-Mercapto-4-methylpentan-2-one is not directly present in grapes but is produced during fermentation by yeast. The yeast utilize specific enzymes to cleave non-volatile, odorless precursors present in the grape juice, releasing the volatile thiol. [, , , , , ]

Q5: What are the identified precursors of 4-Mercapto-4-methylpentan-2-one in grapes?

A5: Two main precursors have been identified:

- Cysteine-4-Mercapto-4-methylpentan-2-one (Cys-4MMP): This conjugate is cleaved by yeast enzymes, particularly cysteine-S-conjugate β-lyases, to release 4-Mercapto-4-methylpentan-2-one. [, , ]

- Glutathione-4-Mercapto-4-methylpentan-2-one (Glut-4MMP): This conjugate has been recently identified in Sauvignon Blanc juice and is also believed to be converted to 4-Mercapto-4-methylpentan-2-one during fermentation. []

Q6: What is the role of the STR3 gene in the production of 4-Mercapto-4-methylpentan-2-one?

A: The STR3 gene in Saccharomyces cerevisiae encodes a cystathionine β-lyase (Str3p) that plays a significant role in the release of 4-Mercapto-4-methylpentan-2-one during fermentation. Overexpression of STR3 in yeast strains leads to increased production of this thiol. []

Q7: How do copper fungicides used in hop production affect 4-Mercapto-4-methylpentan-2-one levels in beer?

A: Copper ions can bind to 4-Mercapto-4-methylpentan-2-one, making it less available for aroma contribution. Therefore, beers brewed with hops treated with copper-based fungicides tend to have lower levels of this thiol compared to those brewed with untreated hops. [, , ]

Q8: Can disulfide-bonded forms of 4-Mercapto-4-methylpentan-2-one act as precursors?

A: Research indicates that disulfide-bonded 4-Mercapto-4-methylpentan-2-one, potentially bound to proteins, peptides, or other thiol substances in hops, can be reduced during fermentation to release free 4-Mercapto-4-methylpentan-2-one, further contributing to the aroma. []

Q9: What analytical techniques are used to identify and quantify 4-Mercapto-4-methylpentan-2-one?

A9: Several techniques are employed, often in combination:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for identifying and quantifying volatile compounds, including 4-Mercapto-4-methylpentan-2-one. [, , , , , ]

- Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory evaluation to identify odor-active compounds and assess their contribution to the overall aroma profile. [, , , ]

- Aroma Extract Dilution Analysis (AEDA): This technique helps determine the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and identifying the compounds that remain detectable by GC-O at the highest dilutions. [, , , , ]

- Stable Isotope Dilution Assay (SIDA): This technique uses stable isotope-labeled versions of target compounds as internal standards to improve the accuracy and precision of quantification. [, , ]

- Headspace Solid-Phase Microextraction (HS-SPME): A sample preparation technique for GC analysis, where volatile compounds are extracted from the headspace of a sample using a coated fiber and then desorbed in the GC injection port. [, ]

Q10: Why is on-fiber derivatization sometimes used in the analysis of 4-Mercapto-4-methylpentan-2-one in beer?

A: On-fiber derivatization, using reagents like 2,3,4,5,6-pentafluorobenzyl bromide, can improve the sensitivity and selectivity of 4-Mercapto-4-methylpentan-2-one analysis by GC-MS/MS, especially at the low concentrations found in beer. This technique also eliminates the need for mercury-containing reagents, making it safer and more environmentally friendly. []

Q11: How can the aromatic potential of Sauvignon Blanc grapes be measured?

A: A method has been developed to assess the potential of Sauvignon Blanc grapes to produce 4-Mercapto-4-methylpentan-2-one. It involves enzymatically releasing the thiol from its S-cysteine conjugate precursor in the must using immobilized tryptophanase and then quantifying it using GC-MS. []

Q12: What is the significance of the Retronasal Flavor Impression Screening System (R-FISS) in studying 4-Mercapto-4-methylpentan-2-one?

A: The R-FISS allows researchers to study the odorants that reach the olfactory epithelium after swallowing a food or beverage. Using this system, researchers found that volatile thiols, including 4-Mercapto-4-methylpentan-2-one, can undergo compositional changes, such as methylation, during consumption. This suggests that the perceived aroma might be a result of multiple compounds rather than the original thiol alone. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.